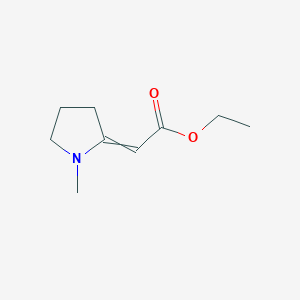![molecular formula C15H13NO3 B15357059 4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
4-[(4-acetylphenyl)amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Acetylanilino)benzoic acid is a chemical compound with the molecular formula C₁₄H₁₂O₃N It is a derivative of benzoic acid where an acetylanilino group is attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Acetylation Reaction: The compound can be synthesized by acetylating aniline with acetic anhydride followed by a reaction with benzoyl chloride in the presence of a base such as pyridine.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 4-acetylaniline in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of 4-(4-acetylanilino)benzoic acid typically involves large-scale acetylation and acylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzoic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like AlCl₃.
Major Products Formed:
Oxidation can produce benzoic acid derivatives.
Reduction can yield aniline derivatives.
Substitution reactions can lead to various substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-(4-Acetylanilino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(4-acetylanilino)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparación Con Compuestos Similares
4-Aminobenzoic acid
4-Hydroxybenzoic acid
4-Methoxybenzoic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
4-(4-acetylanilino)benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-2-6-13(7-3-11)16-14-8-4-12(5-9-14)15(18)19/h2-9,16H,1H3,(H,18,19) |
Clave InChI |
NDXFEWROUZQZHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(7-Azaspiro[3.5]nonan-2-yloxy)isoquinoline](/img/structure/B15356998.png)


![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B15357031.png)



![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)

